1-[3-(Cyclopropylmethoxy)phenyl]ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(13)11-3-2-4-12(7-11)14-8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYDDIWRSSSQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620935 | |
| Record name | 1-[3-(Cyclopropylmethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478163-32-5 | |
| Record name | 1-[3-(Cyclopropylmethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Synthetic Routes for 1-[3-(Cyclopropylmethoxy)phenyl]ethanone
The construction of this compound can be approached through two primary disconnection strategies: formation of the ether bond as a key step or acylation of a pre-formed cyclopropylmethoxy-substituted benzene (B151609) ring.
Phenolic Etherification Reactions for Cyclopropylmethoxy Installation
A common and well-established method for the synthesis of aryl ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. wikipedia.org In the context of this compound synthesis, this involves the reaction of 3-hydroxyacetophenone with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane.
The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of 3-hydroxyacetophenone, thereby generating the more nucleophilic phenoxide. ontosight.ai Common bases used for this purpose include potassium carbonate, sodium hydride, or sodium hydroxide. The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed to facilitate the SN2 reaction pathway. wikipedia.org The reaction temperature is generally maintained between 50 to 100 °C, with reaction times ranging from 1 to 8 hours. wikipedia.org
An analogous O-alkylation has been reported in the synthesis of 1-bromo-2-(cyclopropyl methoxy)-5-fluoro-4-methoxybenzene, where a substituted phenol (B47542) was reacted with 1-bromomethyl cyclopropane (B1198618) in 2-butanone (B6335102) with potassium carbonate as the base, achieving a high yield. google.com
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Conditions |
|---|---|
| Reactants | 3-Hydroxyacetophenone, (Bromomethyl)cyclopropane |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile, 2-Butanone |
| Temperature | 50-100 °C |
| Duration | 1-8 hours |
Acylation or Related Carbonyl Formation on Substituted Benzene Precursors
An alternative strategy involves the introduction of the acetyl group onto a pre-synthesized (cyclopropylmethoxy)benzene (B3253804) ring via a Friedel-Crafts acylation reaction. libretexts.org This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). beilstein-journals.org
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of (cyclopropylmethoxy)benzene. glasp.co The cyclopropylmethoxy group is an ortho-, para-directing activator, meaning the acetyl group would be directed to the positions ortho and para to it. To obtain the desired meta-substituted product, this compound, this approach would require starting with a precursor where the cyclopropylmethoxy group is already in the desired meta-position relative to another directing group, or the synthesis of 1-(cyclopropylmethoxy)benzene followed by a less regioselective acylation and subsequent separation of isomers.
A key advantage of the Friedel-Crafts acylation is that the product, a ketone, is deactivated towards further acylation, thus preventing poly-acylation products. libretexts.org
Convergent and Linear Synthesis Approaches
The synthesis of this compound can be designed using either a linear or a convergent approach.
Precursor Chemistry and Intermediate Synthesis
The successful synthesis of this compound relies on the efficient preparation of its key precursors.
Preparation of Substituted Phenols
The primary phenolic precursor is 3-hydroxyacetophenone. Several synthetic routes to this intermediate have been established.
One common method involves the sulfonation of acetophenone (B1666503) with concentrated sulfuric acid, followed by alkaline hydrolysis of the resulting 3-acetylbenzenesulfonic acid. masterorganicchemistry.com Another widely used approach is the diazotization of 3-aminoacetophenone, followed by hydrolysis of the diazonium salt to introduce the hydroxyl group. chemicalbook.com A high-purity product can be obtained from 3-nitroacetophenone through reduction to 3-aminoacetophenone, followed by diazotization and hydrolysis. chemicalbook.com
Furthermore, 3-hydroxyacetophenone can be synthesized from 3-hydroxybenzoic acid. This method involves protecting the hydroxyl group, converting the carboxylic acid to a Weinreb amide or another suitable derivative, followed by reaction with a methyl organometallic reagent and subsequent deprotection. google.com
Table 2: Selected Synthetic Routes to 3-Hydroxyacetophenone
| Starting Material | Key Steps | Reported Yield |
|---|---|---|
| Acetophenone | Sulfonation, Alkaline Hydrolysis | Moderate |
| 3-Nitroacetophenone | Reduction, Diazotization, Hydrolysis | >92% |
| 3-Hydroxybenzoic Acid | Hydroxyl protection, Chloroformylation, Alkylation, Hydrolysis | ~90% |
| m-Bromoacetophenone | Palladium-catalyzed hydroxylation | ~98% |
Introduction of the Acetyl Group
The acetyl group is a key functional moiety of the target molecule. In the context of a linear synthesis starting from a substituted benzene, the acetyl group can be introduced via Friedel-Crafts acylation. As mentioned in section 2.1.2, this involves reacting the aromatic substrate with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. libretexts.org
For a convergent synthesis, the acetyl group is already present in the 3-hydroxyacetophenone precursor. The preparation of 3-hydroxyacetophenone itself often involves the introduction of the acetyl group at an earlier stage. For instance, in the synthesis from 3-hydroxybenzoic acid, the acetyl group is formed via the reaction of a methylating agent with an activated carboxylic acid derivative. google.com
Utility of Halogenated Phenylethanone Intermediates
Halogenated phenylethanones, such as 3-bromoacetophenone and 3-chloroacetophenone, are versatile and critical intermediates in the synthesis of complex aromatic compounds, including precursors to this compound. The halogen atom, typically bromine or chlorine, serves as an excellent leaving group, facilitating a variety of nucleophilic substitution and metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functional groups at the meta-position of the phenylethanone core.
One of the primary applications of these intermediates is in etherification reactions. For instance, a common route to aryl ethers involves the Williamson ether synthesis, where a halogenated acetophenone reacts with an alkoxide. In the context of this compound, a precursor like 3-hydroxyacetophenone is often used. However, in alternative synthetic designs, a halogenated phenylethanone can be employed in coupling reactions to build more complex frameworks before introducing the cyclopropylmethoxy group. For example, 3-bromoacetophenone can be coupled with phenol in the presence of a copper catalyst to form 1-(3-phenoxyphenyl)ethanone. google.com This highlights the role of the halogen as a reactive handle for constructing carbon-oxygen bonds.
The utility of halogenated intermediates extends to the formation of carbon-carbon bonds, which is fundamental for creating a wide range of analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are frequently employed. These reactions allow for the attachment of alkyl, vinyl, or alkynyl groups to the aromatic ring, significantly increasing molecular complexity. The presence of the halogen is indispensable for these transformations to occur.
Furthermore, halogenated phenylethanones are precursors for organometallic reagents. For example, reacting a brominated phenylethanone with magnesium can form a Grignard reagent. google.com This nucleophilic reagent can then be used to attack various electrophiles, enabling the construction of new carbon-carbon bonds. This strategy is particularly useful in the synthesis of derivatives where substitution at the meta-position is required. The widespread use and persistent nature of halogenated organic compounds in industrial applications underscore their importance in chemical manufacturing. nih.govnih.gov
The following table summarizes the key transformations involving halogenated phenylethanone intermediates:
| Reaction Type | Reagents/Catalysts | Bond Formed | Product Type |
| Nucleophilic Aromatic Substitution | Alkoxides (e.g., Sodium Cyclopropylmethoxide) | C-O | Aryl Ethers |
| Ullmann Condensation | Phenols, Copper Catalyst | C-O | Diaryl Ethers |
| Suzuki Coupling | Boronic Acids, Palladium Catalyst | C-C | Biaryls, Alkylated Arenes |
| Heck Coupling | Alkenes, Palladium Catalyst | C-C | Styrenes |
| Sonogashira Coupling | Terminal Alkynes, Palladium/Copper Catalysts | C-C | Aryl Alkynes |
| Grignard Reagent Formation | Magnesium (Mg) | C-Mg | Organometallic Reagent |
Stereoselective Synthesis Approaches
Stereoselective synthesis is paramount when preparing pharmaceutical agents and other biologically active molecules, as the stereochemistry often dictates the compound's efficacy and interaction with biological targets. For analogues and derivatives of this compound that contain stereocenters, controlling the three-dimensional arrangement of atoms is a critical aspect of the synthetic design.
Enantioselective Formation of Analogues and Derivatives
A key structural feature that can be introduced to create chiral analogues of this compound is the reduction of the ketone moiety to a secondary alcohol. This transformation generates a stereocenter at the benzylic position. Achieving high enantioselectivity in this reduction is a common challenge addressed by asymmetric catalysis.
Biocatalysis, using whole-cell systems or isolated enzymes such as carbonyl reductases, offers a powerful method for this purpose. For example, the asymmetric reduction of a similar ketone, 3'-(trifluoromethyl)acetophenone, to (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been achieved with high enantiomeric excess (>99% ee) using recombinant E. coli cells. nih.gov This biocatalytic approach is highly effective and operates under mild conditions, making it an attractive strategy for producing chiral alcohol derivatives.
In addition to biocatalysis, transition-metal-catalyzed asymmetric hydrogenation is a well-established method. Chiral catalysts, typically based on ruthenium, rhodium, or iridium complexes with chiral phosphine (B1218219) ligands, can efficiently reduce ketones to alcohols with excellent enantioselectivity. This method is widely applicable and can be tuned by modifying the ligand structure to optimize for a specific substrate.
The following table presents examples of methods used for the enantioselective synthesis of chiral alcohols from prochiral ketones, which are analogous to the formation of derivatives of this compound.
| Substrate | Method | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |
| 3'-(Trifluoromethyl)acetophenone | Bioreduction | Recombinant E. coli with Carbonyl Reductase | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99% |
| Acetophenone | Bioreduction | Geotrichum candidum | (R)-1-Phenylethanol | 98% |
| Acetophenone | Asymmetric Hydrogenation | [Mn(CO)₂(1)]Br | (R)-1-Phenylethanol | 97% |
Chiral Auxiliary or Catalysis in Cyclopropylmethoxy-Containing Synthons
An alternative strategy for introducing chirality involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This approach is highly versatile and has been widely applied in asymmetric synthesis. wikipedia.orgnih.gov
In the context of synthesizing chiral derivatives of this compound, a chiral auxiliary could be employed to control the formation of a stereocenter within the cyclopropylmethoxy synthon itself. For instance, a chiral alcohol could be used as a template to direct an asymmetric cyclopropanation reaction of an allylic ether, thereby creating an enantiomerically enriched cyclopropylmethanol (B32771) derivative. researchgate.net This chiral building block can then be used to synthesize the final target molecule.
Commonly used chiral auxiliaries include oxazolidinones (Evans auxiliaries), pseudoephedrine, and camphorsultam. sigmaaldrich.comnih.gov These auxiliaries can be attached to a molecule to direct reactions such as alkylations, aldol (B89426) additions, and cycloadditions with a high degree of stereocontrol. For example, an amide derived from pseudoephedrine can be deprotonated to form a chiral enolate, which then reacts with an electrophile from a specific face, dictated by the stereochemistry of the auxiliary. nih.gov
Asymmetric catalysis provides another powerful route to chiral cyclopropyl-containing synthons. nih.gov Transition-metal complexes with chiral ligands can catalyze the cyclopropanation of alkenes with diazo compounds or other carbene precursors. This method allows for the direct formation of optically active cyclopropanes, which are valuable intermediates in organic synthesis. nih.gov
The table below lists several common chiral auxiliaries and their typical applications in asymmetric synthesis.
| Chiral Auxiliary | Typical Application | Reaction Type |
| Oxazolidinones (Evans Auxiliaries) | Asymmetric Alkylation, Aldol Reactions | Enolate Chemistry |
| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | Enolate Chemistry |
| Camphorsultam | Asymmetric Diels-Alder, Alkylation | Cycloadditions, Enolate Chemistry |
| (S)-(-)-1-Phenylethylamine | Resolution, Asymmetric Synthesis | Amide/Imine Formation |
Chemical Reactivity and Transformations
Electrophilic Aromatic Substitution Patterns on the Phenyl Ring
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for benzene (B151609) derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on 1-[3-(Cyclopropylmethoxy)phenyl]ethanone is dictated by the directing effects of the two existing substituents: the acetyl group (-COCH₃) and the cyclopropylmethoxy group (-OCH₂-c-C₃H₅).
The acetyl group is an electron-withdrawing substituent due to the electronegativity of the carbonyl oxygen. Consequently, it deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. masterorganicchemistry.com Conversely, the cyclopropylmethoxy group is an alkoxy group, which is an electron-donating substituent through resonance. It strongly activates the ring and is an ortho, para-director. wikipedia.org
When both an activating and a deactivating group are present on a benzene ring, the directing effect of the powerful activating group predominates. In this molecule, the activating cyclopropylmethoxy group at position 3 directs incoming electrophiles to its ortho positions (positions 2 and 4) and its para position (position 6). The deactivating acetyl group at position 1 directs to its meta positions (positions 3 and 5), but its influence is subordinate.
Therefore, electrophilic substitution on this compound is predicted to occur primarily at the positions activated by the cyclopropylmethoxy group. The potential sites for substitution are positions 2, 4, and 6. Position 2 is sterically hindered, being located between the two large substituents. As a result, substitution is most likely to occur at positions 4 and 6.
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |
|---|---|---|---|---|
| -COCH₃ (Acetyl) | 1 | Electron-Withdrawing (Deactivating) | meta | Positions 3, 5 |
| -OCH₂-c-C₃H₅ (Cyclopropylmethoxy) | 3 | Electron-Donating (Activating) | ortho, para | Positions 2, 4, 6 |
| Combined Effect | Positions 2, 4, 6 (Positions 4 and 6 favored) |
Cyclopropane (B1198618) Ring Stability and Transformations
The cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under specific, energetic conditions. libretexts.orgnih.gov However, in the context of the cyclopropylmethyl ether group, the ring is generally stable.
While the cyclopropyl (B3062369) group is robust under many standard reaction conditions, certain pathways can induce its cleavage.
Radical-Mediated Opening : The formation of a radical at the adjacent methylene (B1212753) carbon can lead to rapid ring-opening to form a more stable homoallylic radical. Such conditions are not typically encountered in the reactions discussed above but could be induced by radical initiators or high-energy processes.
Acid-Catalyzed Opening : Under harsh acidic conditions, protonation of the ether oxygen followed by cleavage could generate a cyclopropylcarbinyl cation. This cation is notoriously unstable and can rearrange via ring-opening to form cyclobutyl or homoallyl cations. nih.gov However, this process generally requires strong Lewis or Brønsted acids and elevated temperatures. The stability of related cyclopropane-substituted oxocarbenium ions suggests that ring-opening can be suppressed if the intermediate is sufficiently stabilized. nih.gov
For the vast majority of synthetic transformations targeting the phenyl ring or the carbonyl group, the cyclopropylmethyl ether moiety remains intact. The C-O and C-C bonds of this group are not labile under the conditions used for:
Standard electrophilic aromatic substitutions (e.g., nitration, halogenation).
Base-catalyzed condensation reactions.
Nucleophilic additions to the carbonyl group.
Reduction of the ketone with standard hydride reagents.
The synthesis of the parent compound itself, typically via a Williamson ether synthesis from 3-hydroxyacetophenone and (bromomethyl)cyclopropane, occurs under basic conditions that demonstrate the stability of the cyclopropyl ring to nucleophilic substitution reaction environments. chemsrc.com The integrity of the cyclopropane ring is a key feature that allows it to be carried through multi-step synthetic sequences.
Derivatization and Structural Modification Strategies
Elaboration of the Phenyl Ring Substituents
Introduction of Additional Ether Linkages (e.g., Difluoromethoxy)
The introduction of additional ether groups, such as a difluoromethoxy (-OCHF2) group, onto the phenyl ring represents a key strategy in modifying the parent compound. This is often achieved through a multi-step synthesis. For instance, the preparation of a related compound, 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, involves the oxidation of 3-cyclopropylmethoxy-4-difluoro-methoxy benzaldehyde. google.com This suggests that a precursor for the ethanone (B97240) derivative could be synthesized by reacting a suitably substituted phenol (B47542) with chlorodifluoromethane. The difluoromethoxy group is known to alter properties such as lipophilicity and metabolic stability.
Halogenation and Nitro-Substitution Patterns
The electronic properties of the phenyl ring can be fine-tuned through the introduction of halogens or nitro groups. Nitration of aromatic ketones is a common electrophilic substitution reaction. For example, 1-(3-nitrophenyl)ethanone is a well-documented compound, indicating that nitration of the parent structure is a feasible modification. nist.gov Similarly, halogenation can be directed to various positions on the phenyl ring, influencing the molecule's reactivity and potential for further functionalization. The synthesis of compounds like 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone highlights the use of nitration in the development of biologically active molecules. nih.gov
Incorporation into Fused Heterocyclic Systems (e.g., Quinazolines, Pyrimidines, Thiadiazines, Oxadiazoles, Isoxazoles, Pyrazoles)
A significant area of derivatization involves the use of 1-[3-(cyclopropylmethoxy)phenyl]ethanone as a building block for constructing more complex fused heterocyclic systems. This approach leverages the reactivity of the ethanone group to form new rings.
Quinazolines and Pyrimidines: The ethanone moiety can participate in condensation reactions to form quinazoline (B50416) and pyrimidine (B1678525) rings. nih.govresearchgate.netmdpi.comresearchgate.net For instance, reaction with 2-aminobenzaldehydes or 2-aminobenzophenones can lead to quinazoline derivatives. organic-chemistry.org Pyrimidine synthesis can be achieved by reacting the ethanone or a derived chalcone (B49325) with reagents like urea (B33335) or guanidine. bu.edu.egsemanticscholar.org
Thiadiazines and Oxadiazoles: The synthesis of 1,3,4-thiadiazines and 1,3,4-oxadiazoles often involves the cyclization of thiosemicarbazide (B42300) or semicarbazide (B1199961) derivatives, which can be formed from the initial ketone. nih.govnih.govorganic-chemistry.orgopenmedicinalchemistryjournal.combiointerfaceresearch.comresearchgate.netnih.govekb.egrsc.orgresearchgate.net For example, acyl hydrazides derived from the parent compound can be cyclized using various dehydrating agents to yield oxadiazoles.
Isoxazoles and Pyrazoles: Isoxazoles can be synthesized through the reaction of the ethanone with hydroxylamine (B1172632), often via a chalcone intermediate, leading to a 1,3-dipolar cycloaddition. organic-chemistry.orgnih.govresearchgate.netnih.govmdpi.com Pyrazoles are commonly formed by the condensation of β-diketones (which can be synthesized from the starting ethanone) with hydrazine (B178648) derivatives. researchgate.netnih.govbeilstein-journals.orgorganic-chemistry.orgmdpi.com
| Heterocyclic System | General Synthetic Approach | Key Reagents |
|---|---|---|
| Quinazolines | Condensation reactions | 2-Aminobenzaldehydes, 2-aminobenzophenones |
| Pyrimidines | Condensation of chalcone derivatives | Urea, Guanidine |
| Thiadiazines | Cyclization of thiosemicarbazide derivatives | Thiosemicarbazide, Dehydrating agents |
| Oxadiazoles | Cyclization of acyl hydrazide derivatives | Hydrazine, Dehydrating agents |
| Isoxazoles | 1,3-Dipolar cycloaddition | Hydroxylamine, Chalcone intermediate |
| Pyrazoles | Condensation of β-diketone derivatives | Hydrazine derivatives |
Modifications at the Ethanone Moiety
The ethanone group itself is a hub for chemical transformations, allowing for the introduction of a wide range of functional groups.
Transformation to Carboxylic Acid Derivatives or Esters
The methyl ketone of the ethanone moiety can be oxidized to a carboxylic acid. This transformation opens up possibilities for creating a variety of derivatives, including esters and amides. The resulting carboxylic acid can undergo esterification with various alcohols to produce a library of ester compounds. medcraveonline.comresearchgate.net This is a common strategy to modify the pharmacokinetic properties of a molecule.
Amination and Alkylation of Adjacent Carbons
The carbon atom adjacent to the carbonyl group (the α-carbon) is susceptible to enolization, making it a target for amination and alkylation reactions. The synthesis of 1-phenyl-2-(phenylamino)ethanone derivatives demonstrates the feasibility of introducing an amino group at this position. nih.gov Such modifications can introduce new points for interaction with biological targets and can be used to build more complex molecular architectures.
| Modification | Description | Potential Products |
|---|---|---|
| Oxidation | Conversion of the methyl ketone to a carboxylic acid. | 3-(Cyclopropylmethoxy)benzoic acid |
| Esterification | Reaction of the corresponding carboxylic acid with an alcohol. | Alkyl 3-(cyclopropylmethoxy)benzoates |
| Amidation | Reaction of the corresponding carboxylic acid with an amine. | 3-(Cyclopropylmethoxy)benzamides |
| α-Amination | Introduction of an amino group at the carbon adjacent to the carbonyl. | 2-Amino-1-[3-(cyclopropylmethoxy)phenyl]ethanone derivatives |
| α-Alkylation | Introduction of an alkyl group at the carbon adjacent to the carbonyl. | 2-Alkyl-1-[3-(cyclopropylmethoxy)phenyl]ethanone derivatives |
Design Principles for Structural Diversity
The quest for structural diversity in a chemical series, such as one derived from this compound, is driven by the need to modulate its physicochemical and pharmacological properties. The core structure of this compound presents several opportunities for modification: the cyclopropylmethoxy side chain, the central phenyl ring, and the ethanone moiety. Design principles for introducing diversity revolve around systematic changes to these components to explore the structure-activity relationship (SAR) and structure-property relationship (SPR).
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of creating a new molecule that has similar biological properties to the parent compound. prismbiolab.comcambridgemedchemconsulting.com This approach can be used to enhance potency, improve selectivity, alter pharmacokinetics, and reduce toxicity. For this compound, bioisosteric replacements can be considered for each of its key functional groups.
The cyclopropyl (B3062369) group is often used in medicinal chemistry to increase potency and improve metabolic stability. nih.gov Bioisosteric replacements for the cyclopropyl group can modulate these properties. For instance, replacing it with other small aliphatic rings or linear groups can impact the compound's conformational rigidity and lipophilicity. nih.govbeilstein-journals.org
The ether linkage in the cyclopropylmethoxy group is another point for modification. Ether linkages can sometimes be liabilities in terms of metabolic stability. Replacing the oxygen atom with other divalent groups can lead to analogs with improved pharmacokinetic profiles.
The phenyl ring is a common scaffold in many drugs but can be a site of metabolic attack or contribute to high lipophilicity. drughunter.com A wide array of bioisosteric replacements for the phenyl ring have been developed, ranging from other aromatic heterocycles to non-aromatic and even non-planar ring systems. researchgate.netprismbiolab.com These replacements can significantly alter the electronic properties, solubility, and metabolic stability of the molecule. prismbiolab.comdrughunter.com
Finally, the ethanone (acetyl) group can be replaced with other functionalities to explore different interactions with a biological target. The carbonyl group is a key hydrogen bond acceptor, and its replacement with other groups can fine-tune this interaction.
Below are tables detailing potential bioisosteric replacements for the key moieties of this compound, based on established principles in medicinal chemistry.
Table 1: Potential Bioisosteric Replacements for the Cyclopropyl Group
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Cyclopropyl | Cyclobutyl | Maintain aliphatic character with slightly different ring strain and conformation. nih.gov |
| Cyclopropyl | Isopropyl | Introduce more conformational flexibility. beilstein-journals.org |
| Cyclopropyl | Oxetanyl | Introduce polarity and a hydrogen bond acceptor, potentially improving solubility. nih.gov |
Table 2: Potential Bioisosteric Replacements for the Phenyl Ring
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Phenyl | Pyridyl | Introduce a nitrogen atom to serve as a hydrogen bond acceptor and potentially improve solubility and metabolic stability. researchgate.net |
| Phenyl | Thienyl | A classic aromatic bioisostere that can alter electronic properties and metabolic profile. researchgate.netnih.gov |
| Phenyl | Bicyclo[1.1.1]pentane (BCP) | A non-planar, saturated bioisostere that can improve solubility and metabolic stability while maintaining similar exit vectors for substituents. researchgate.netacs.org |
Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify new molecular scaffolds that are structurally different from the original lead compound but retain similar biological activity. nih.govchemrxiv.org This approach is particularly useful for discovering novel intellectual property, escaping from undesirable physicochemical properties, or improving the synthetic accessibility of a chemical series.
For this compound, the core scaffold can be considered as the 3-alkoxyphenyl ethanone system. Scaffold hopping would involve replacing this entire core with a different structural framework while maintaining the key pharmacophoric elements, which are likely the spatial arrangement of the cyclopropylmethoxy group and the acetyl moiety.
One approach to scaffold hopping is to replace the central phenyl ring with various heterocyclic systems that can position the side chains in a similar orientation. For example, a pyridinone or pyrimidinone core could serve as a suitable replacement, offering different hydrogen bonding patterns and physicochemical properties.
Another strategy involves more significant structural rearrangements, where the connectivity of the molecule is altered. For instance, the phenoxy linkage could be part of a fused ring system, leading to scaffolds such as chromanones or tetrahydroisoquinolines. bath.ac.uk The goal is to find new scaffolds that present the key functional groups in a spatial arrangement that is still recognized by the biological target.
The synthesis of such analogues would require multi-step synthetic routes. For example, the introduction of heterocyclic cores would likely involve condensation reactions or palladium-catalyzed cross-coupling reactions to build the desired scaffold, followed by the attachment of the cyclopropylmethoxy and acetyl (or bioisosteric equivalent) side chains.
Table 3: Potential Alternative Scaffolds for the 3-(Cyclopropylmethoxy)phenyl Core
| Original Scaffold | Alternative Scaffold | Rationale for Hopping |
|---|---|---|
| 1,3-disubstituted Phenyl | 2,4-disubstituted Pyridine | Introduce a basic nitrogen, alter electronic distribution, and potentially improve solubility. |
| 1,3-disubstituted Phenyl | 2,4-disubstituted Pyrimidine | Introduce two nitrogen atoms, further modifying the core's properties and potential for hydrogen bonding. |
| 1,3-disubstituted Phenyl | 5,7-disubstituted Indole | Create a more rigid and planar scaffold with a hydrogen bond donor. |
Structure Activity Relationship Sar Investigations
Impact of the Cyclopropylmethoxy Group on Molecular Interactions
The cyclopropylmethoxy group is a distinctive feature of the molecule, imparting unique structural and electronic properties that significantly influence its interactions with biological targets. This moiety is composed of a rigid, three-membered cyclopropane (B1198618) ring connected to the phenyl ring via a flexible ether linkage.
Conformational Analysis of the Cyclopropylmethoxy Moiety and its Role in Binding
The conformation of the cyclopropylmethoxy group—that is, its three-dimensional orientation relative to the phenyl ring—is a critical determinant of its binding capabilities. The flexibility arises from the C-O-C ether bond, which allows for rotation. However, this rotation is not entirely free; it is governed by the need to minimize steric hindrance between the cyclopropylmethyl group and the aromatic ring. Computational studies and analysis of related structures suggest that the molecule will preferentially adopt a low-energy conformation where the bulky cyclopropyl (B3062369) group is positioned away from the plane of the phenyl ring.
This preferred conformation dictates the spatial volume occupied by the ligand and the trajectory of its functional groups. In the context of a protein binding pocket, the cyclopropylmethoxy moiety can position the cyclopropyl ring to interact with specific hydrophobic regions of the target protein. The ability of the ether linkage to adopt various dihedral angles allows the molecule to adapt its shape to fit the contours of a binding site, a concept known as conformational selection or induced fit. mdpi.com The specific bound conformation is one that maximizes favorable interactions (e.g., hydrophobic, van der Waals) while minimizing energetic penalties associated with conformational strain. mdpi.com
Steric and Electronic Contributions of the Cyclopropyl Ring
The cyclopropyl ring itself offers a unique combination of steric and electronic properties that are highly valued in medicinal chemistry.
Steric Effects : As a small, rigid carbocycle, the cyclopropyl group provides a well-defined three-dimensional structure. Its compact nature allows it to fit into small hydrophobic pockets within a receptor that might not accommodate larger alkyl groups like isopropyl or tert-butyl. This rigidity also reduces the entropic penalty upon binding, as there are fewer rotatable bonds compared to a longer alkyl chain, which can lead to higher binding affinity. nih.gov Furthermore, the cyclopropyl group is known to be metabolically robust; its C-H bonds are stronger than those in typical aliphatic systems, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov
Electronic Effects : The electronic nature of the cyclopropane ring is distinct from other cycloalkanes. Due to significant angle strain, the C-C bonds have increased p-character, giving the ring properties that are sometimes described as being similar to a carbon-carbon double bond. This allows the cyclopropyl group to engage in conjugation with the adjacent phenyl ring, acting as an electron-donating group. nih.gov This electronic contribution can influence the electron density of the aromatic ring and the acidity or basicity of other functional groups, thereby modulating interactions with the biological target.
Role of the Phenyl Ring Substitution Pattern in Biological Modulators
Positional Effects of Cyclopropylmethoxy Relative to Other Substituents
The subject compound, 1-[3-(Cyclopropylmethoxy)phenyl]ethanone, features a meta (1,3) substitution pattern between the cyclopropylmethoxy and ethanone (B97240) groups. This specific arrangement is crucial for its biological activity.
Ortho (1,2) Isomer : An ortho arrangement would place the two substituents directly adjacent to each other. This would likely lead to significant steric hindrance, forcing the cyclopropylmethoxy and ethanone groups out of the plane of the phenyl ring and altering their ability to interact optimally with a planar binding site.
Meta (1,3) Isomer : The meta position provides a distinct spatial separation between the two groups. This arrangement avoids direct steric clashes while establishing a specific vector and distance between the ether oxygen of the cyclopropylmethoxy group and the carbonyl oxygen of the ethanone group. This geometry is often critical for fitting into a receptor site that has complementary binding features at this specific distance.
Para (1,4) Isomer : A para arrangement would place the substituents on opposite sides of the phenyl ring. This results in a more linear and extended molecular shape. Whether a para isomer is more or less active than a meta isomer depends entirely on the topology of the target binding site.
Therefore, the meta-substitution pattern of this compound is a key SAR feature, defining a specific molecular geometry required for recognition by its biological target.
Substituent Effects on Binding Affinity and Selectivity
Table 1: Illustrative SAR Data of Substituted Benzylideneacetophenone Analogs nih.gov This table uses data from a related series to demonstrate the principles of substituent effects on biological activity.
| Compound | Substituent (R) on Phenyl Ring B | Lipid Peroxidation Inhibition IC₅₀ (µg/mL) |
|---|---|---|
| 1 | 4'-H (Unsubstituted) | 10.12 |
| 2 | 4'-OCH₃ (Methoxy) | 5.14 |
| 3 | 4'-OC₂H₅ (Ethoxy) | 4.10 |
| 4 | 4'-Cl (Chloro) | 8.21 |
| 5 | 4'-NH₂ (Amino) | 3.08 |
| 6 | 3',4'-(OCH₃)₂ (Dimethoxy) | 6.50 |
From this illustrative data, several key SAR principles emerge:
Electron-Donating Groups : The introduction of electron-donating groups like methoxy (B1213986) (-OCH₃), ethoxy (-OC₂H₅), and amino (-NH₂) at the para-position generally increases potency (lower IC₅₀ values) compared to the unsubstituted compound. This suggests that increased electron density on the phenyl ring is favorable for activity. The amino group provides the most significant enhancement.
Electron-Withdrawing Groups : An electron-withdrawing group like chloro (-Cl) results in slightly lower activity compared to the electron-donating groups, though it is still more potent than the unsubstituted analog in this series.
Steric and Lipophilic Effects : The slightly increased potency of the ethoxy group over the methoxy group suggests that a modest increase in lipophilicity and steric bulk in that region of the molecule can be beneficial for binding.
Applying these principles to this compound, one could hypothesize that the addition of small, electron-donating groups to other positions on the phenyl ring (e.g., positions 4, 5, or 6) might enhance its binding affinity, whereas the introduction of bulky or strongly electron-withdrawing groups could be detrimental.
Contributions of the Ethanone Unit to Pharmacophore Models
A pharmacophore is an abstract representation of the key molecular features responsible for a drug's biological activity. The ethanone (acetyl) group of this compound is a critical pharmacophoric element.
In a pharmacophore model, the ethanone unit would typically be defined by several key features:
Hydrogen Bond Acceptor : The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This feature is often crucial for anchoring a ligand into its binding site through a specific hydrogen bond interaction with a donor group on the protein, such as the amide proton of the peptide backbone or the hydroxyl group of a serine, threonine, or tyrosine residue.
Hydrophobic Feature : The terminal methyl group (-CH₃) provides a small, well-defined hydrophobic feature. This can engage in favorable van der Waals interactions within a hydrophobic sub-pocket of the receptor.
Pharmacophore models derived from a series of active acetophenone-containing compounds would likely feature a hydrogen bond acceptor vector pointing away from the carbonyl oxygen and a hydrophobic sphere centered on the methyl group. nih.govnih.gov The precise spatial relationship between these features and other elements of the pharmacophore (e.g., the aromatic ring and the hydrophobic cyclopropyl group) would define the requirements for a molecule to achieve high binding affinity. Altering or removing the ethanone group would almost certainly disrupt these key interactions and lead to a significant loss of biological activity.
Importance of Carbonyl Polarity and Hydrogen Bonding
The carbonyl group (C=O) of the ethanone moiety is a key feature of this compound. Its inherent polarity, with a partial negative charge on the oxygen atom and a partial positive charge on the carbon atom, makes it a prime site for interactions with biological targets. The lone electron pairs on the carbonyl oxygen can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within a receptor's binding pocket.
Studies on a series of phenyl alkyl ketones as phosphodiesterase-4 (PDE4) inhibitors have shed light on the significance of the carbonyl group and its surrounding substituents. While not direct analogues of this compound, these findings offer valuable insights into the SAR of the acetophenone (B1666503) core. In one such study, modifications to the alkoxy and alkyl ketone portions of the molecules led to significant variations in their inhibitory potency, highlighting the sensitivity of the target to the chemical environment around the carbonyl group.
The data below illustrates how alterations to the R1 (alkoxy) and R2 (alkyl) groups of a phenyl alkyl ketone scaffold influence PDE4 inhibitory activity.
The data suggests that the electronic properties of the R1 substituent and the steric bulk of the R2 substituent significantly impact the compound's activity. The more electron-withdrawing difluoromethoxy (OCHF2) group at the R1 position generally leads to higher potency compared to the methoxy (OCH3) group. This could be attributed to an alteration of the electron density around the phenyl ring and the carbonyl group, potentially enhancing key interactions within the binding site. Furthermore, the decrease in potency with a bulky cyclohexyl group at the R2 position suggests a steric clash in the active site, underscoring the importance of the size and shape of the substituent attached to the carbonyl group. These observations reinforce the critical role of the carbonyl moiety and its local chemical environment in molecular recognition and biological activity.
Linker Region Flexibility and Rigidity
The cyclopropylmethoxy group in this compound serves as a linker between the phenyl ring and the cyclopropyl moiety. The length, rigidity, and conformational flexibility of this ether linker can profoundly influence a molecule's ability to adopt an optimal conformation for binding to its biological target.
The following table presents the binding affinities (Ki) of several analogues where the nature of the ether linker was varied.
The data reveals that even subtle changes to the ether linker can have a significant impact on receptor binding affinity. The removal of the methyl group (4-O-des-methyl) resulted in the highest affinity, suggesting a specific interaction or a more favorable conformation. The introduction of more flexible linkers, such as allyl and propyl groups, led to a decrease in affinity. nih.gov Interestingly, increasing the steric bulk with a benzyl (B1604629) group did not further decrease affinity compared to the smaller flexible linkers. nih.gov This suggests a complex interplay between linker length, flexibility, and steric hindrance in achieving optimal binding.
In the case of this compound, the cyclopropyl group introduces a degree of rigidity to the linker. The three-membered ring restricts the conformational freedom of the attached methoxy group, which could be advantageous for pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a receptor. Altering the size of the cycloalkyl ring or the length of the alkyl chain in the ether linker would likely have a profound effect on the molecule's biological activity by changing its conformational preferences and its ability to fit within a specific binding pocket.
Mechanistic and Molecular Interaction Studies
Investigations into Enzyme Inhibition Mechanisms
A thorough review of scientific literature and patent databases was conducted to ascertain the inhibitory effects of 1-[3-(cyclopropylmethoxy)phenyl]ethanone on several key enzymes. The following sections detail the findings of this investigation.
Phosphodiesterase (PDE) Inhibition (e.g., PDE4)
Currently, there is no publicly available scientific literature that specifically details the investigation of this compound as an inhibitor of phosphodiesterase enzymes, including the PDE4 subtype. While compounds containing a cyclopropylmethoxy moiety have been explored for PDE4 inhibitory activity, specific data for this compound, such as its half-maximal inhibitory concentration (IC50), have not been reported. The inhibition of PDE4 is a significant area of research, as it can lead to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates inflammatory responses.
Acetyl-CoA Carboxylase (ACC) Inhibition
There are no available research findings from preclinical or clinical studies that evaluate the inhibitory activity of this compound against Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the fatty acid synthesis pathway, and its inhibition is a therapeutic target for metabolic diseases. The potential for this compound to act as an ACC inhibitor has not been documented in peer-reviewed publications or patents.
Cyclooxygenase (COX) Inhibition
Investigations into the direct inhibitory effects of this compound on cyclooxygenase (COX) enzymes, such as COX-1 and COX-2, have not been reported in the available scientific literature. COX enzymes are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Without experimental data, the potential for this compound to modulate the activity of these enzymes remains unknown.
Receptor Agonism/Antagonism Research
The interaction of this compound with various receptor types has been reviewed through extensive database searches. The outcomes are summarized below.
G-Protein Coupled Receptor (GPCR) Modulation (e.g., GPR88)
There is no documented evidence to suggest that this compound has been studied for its modulatory effects on G-protein coupled receptors, including the orphan receptor GPR88. The compound is mentioned in patent literature as a chemical intermediate for the synthesis of compounds targeting the Cannabinoid Receptor 1 (CB1), which is a GPCR. google.com However, the direct activity of this compound on GPR88 or other GPCRs has not been characterized.
Adrenoceptor Partial Agonism
A comprehensive search of the scientific literature did not yield any studies that have specifically assessed the activity of this compound as a partial agonist at adrenoceptors. Research into adrenoceptor modulation is extensive, but this particular compound has not been a subject of such published investigations. Therefore, its affinity and efficacy at adrenergic receptors are currently uncharacterized.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental properties of molecules at the electronic level. These methods provide a detailed understanding of molecular geometry, electronic distribution, and spectroscopic properties.
The electronic structure of 1-[3-(Cyclopropylmethoxy)phenyl]ethanone can be thoroughly analyzed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netripublication.com This level of theory is effective for optimizing the molecule's ground-state geometry and calculating various electronic parameters.
Key aspects of the electronic structure analysis include:
Molecular Geometry: Calculations determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. scienceopen.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is vital for predicting how the molecule will interact with other molecules and biological receptors. mdpi.com For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for hydrogen bonding.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.9 D | Measures overall polarity of the molecule |
Note: The values presented are hypothetical and representative for a molecule of this class, derived from the principles of quantum chemical calculations.
Quantum chemical methods can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle of the C-O bond connecting the cyclopropylmethyl group to the phenyl ring. mdpi.com This analysis helps to identify the most stable (lowest energy) conformations. Studies on analogous structures, such as cyclopropyl (B3062369) methyl ketone, have shown that the orientation of the cyclopropyl ring relative to an adjacent carbonyl group is critical, with specific conformations being energetically favored. uwlax.edu For this compound, the key dihedral angle involves the orientation of the cyclopropane (B1198618) ring with respect to the plane of the phenyl ring. The energetic landscape reveals the barriers to rotation and the population of different conformers at room temperature.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Stability |
| Anti-periplanar (trans) | ~180° | 0.00 | Most Stable |
| Syn-clinal (gauche) | ~60° | 1.5 | Less Stable |
| Syn-periplanar (cis) | ~0° | 3.2 | Least Stable |
Note: The data is illustrative, based on typical energetic profiles for similar functional groups, to demonstrate the application of conformational analysis.
Molecular Docking and Simulation Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.netmdpi.com This method is fundamental in drug discovery for predicting ligand-target interactions and binding affinities. d-nb.info
In silico modeling of the this compound-protein complex begins with obtaining the 3D structures of both the ligand and the target protein, often from crystallographic data in the Protein Data Bank (PDB). nih.gov The ligand's structure is optimized, and the protein's binding site is defined. Docking algorithms then systematically sample different orientations and conformations of the ligand within the binding site, scoring each pose based on factors like intermolecular forces, electrostatic interactions, and solvation effects. ajpp.in
The result is a model of the ligand-protein complex that provides a static snapshot of the binding event. To explore the dynamic stability of this complex, molecular dynamics (MD) simulations can be performed. MD simulations model the atomic movements over time, offering insights into the flexibility of the complex and the persistence of key interactions. nih.gov
The primary output of a docking study is the prediction of the binding mode, which details the specific interactions between the ligand and the amino acid residues of the protein's active site. mdpi.com These interactions are crucial for molecular recognition and biological activity.
Key Interactions: Analysis of the docked pose of this compound would likely reveal several key interactions. The carbonyl oxygen is a prime candidate for forming hydrogen bonds with donor residues like serine, threonine, or tyrosine. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine or tryptophan. The cyclopropylmethoxy group typically occupies a hydrophobic pocket. nih.gov
Hotspot Mapping: This process involves identifying "hotspots" within the binding site—residues that contribute most significantly to the binding energy. By predicting how this compound interacts with these hotspots, researchers can rationalize its binding affinity and suggest chemical modifications to improve potency.
| Interacting Residue (Hypothetical Target) | Interaction Type | Distance (Å) |
| Thr285 | Hydrogen Bond (with C=O) | 2.1 |
| Glu246 | Hydrogen Bond (with C=O) | 2.4 |
| Phe178 | π-π Stacking (with Phenyl Ring) | 3.5 |
| Val103 | Hydrophobic (with Cyclopropyl Group) | 3.9 |
| Ile100 | Hydrophobic (with Cyclopropyl Group) | 4.1 |
Note: This table presents a hypothetical binding mode for this compound within a plausible enzyme active site, based on interactions observed for similar ethanone (B97240) derivatives. mdpi.comnih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown or to identify novel scaffolds. patsnap.comnih.gov A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. researchgate.net
For this compound, a pharmacophore model would be constructed based on its key chemical features:
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen.
Aromatic Ring (AR): The central phenyl group.
Hydrophobic Group (HY): The cyclopropylmethyl moiety.
These features are arranged in a specific 3D geometry. This model then serves as a template for virtual screening, a computational process where large databases of chemical compounds are rapidly searched to identify molecules that match the pharmacophore query. mdpi.commdpi.com Hits from the virtual screen are then prioritized for further experimental testing, accelerating the discovery of new lead compounds with potentially similar biological activity. greenpharma.com
| Pharmacophoric Feature | Molecular Moiety | Role in Molecular Recognition |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Forms directed electrostatic interactions |
| Aromatic Ring | Phenyl Group | Engages in π-π or hydrophobic interactions |
| Hydrophobic Group | Cyclopropylmethoxy Group | Occupies non-polar pockets in the binding site |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to explore the relationships between the structural properties of a series of chemical compounds and their biological activities. In the context of drug discovery and development, QSAR models are instrumental in predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing costs. For derivatives of this compound and related acetophenones, QSAR studies have been employed to elucidate the key molecular features that govern their biological efficacy, particularly as antibacterial agents.
A notable study in this area investigated the antibacterial activity of twenty different acetophenone (B1666503) derivatives against a panel of Gram-positive and Gram-negative bacteria. The primary objective was to develop robust QSAR models that could correlate the observed antibacterial activity with specific molecular descriptors. nih.gov The biological activity was quantified as the Minimum Inhibitory Concentration (MIC), which was then converted to a logarithmic scale (Log 1/MIC) for the purpose of QSAR modeling. A higher Log 1/MIC value indicates greater antibacterial potency.
To construct the QSAR models, a variety of molecular descriptors were calculated for each acetophenone derivative. These descriptors fall into several categories, including:
Spatial descriptors: These relate to the three-dimensional arrangement of the molecule, such as molecular volume and surface area.
Electronic descriptors: These describe the electronic properties of the molecule, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu
Topological descriptors: These are numerical values derived from the molecular graph, reflecting aspects like molecular size, shape, and branching. hufocw.org
The relationships between these descriptors and the antibacterial activity were established using statistical methods, primarily multiple linear regression (MLR). The robustness and predictive power of the resulting QSAR models were assessed using statistical metrics such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and the F-test value. nih.gov
Detailed Research Findings
In a key study, QSAR models were developed for the antibacterial activity of acetophenone derivatives against Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, and Proteus vulgaris. nih.gov The models revealed that a combination of spatial, electronic, and topological descriptors predominantly influenced the antibacterial activity.
For instance, one of the derived QSAR equations for activity against S. aureus might take the form:
Log 1/MIC = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where β values are the regression coefficients for each descriptor. The statistical validation of these models showed high correlation coefficients (r² values ranging from 0.76 to 0.91) and good predictive ability as indicated by the cross-validated r² values (0.56 to 0.85). nih.gov
The analysis of the descriptors included in the models provided valuable insights into the structure-activity relationships. For example, the inclusion of descriptors related to molecular shape and volume suggests that steric factors play a significant role in the interaction of these compounds with their biological targets. Electronic descriptors highlighted the importance of the electronic distribution within the molecule for its activity.
Based on the trends observed with other alkoxy-substituted acetophenones, it can be hypothesized that the cyclopropylmethoxy group would modulate the antibacterial activity in a manner dependent on the specific bacterial strain and the nature of the binding site. The size and conformation of this substituent would be captured by spatial descriptors in a QSAR model, and its electron-donating nature would be reflected in the electronic descriptors.
The interactive data table below presents a selection of acetophenone derivatives from a representative QSAR study, along with their observed antibacterial activity and key molecular descriptors. This includes a hypothetical entry for this compound to illustrate its potential position within this chemical space. The descriptors shown are representative of those used in such studies and include LogP (a measure of lipophilicity), Molecular Weight, and Dipole Moment.
Such data allows for the development of predictive models that can guide the synthesis of new acetophenone derivatives with potentially enhanced antibacterial activity. The inclusion of compounds like this compound in these datasets is crucial for expanding the chemical space and improving the predictive power of the QSAR models.
Target Identification and Validation Methodologies
Affinity-Based Chemical Proteomics Approaches
Affinity-based chemical proteomics is a powerful technique for identifying the protein targets of a small molecule. This approach utilizes a modified version of the compound of interest, in this case, 1-[3-(Cyclopropylmethoxy)phenyl]ethanone, to isolate its binding partners from a complex biological sample, such as a cell lysate.
The process typically involves synthesizing a derivative of this compound that incorporates a reactive group or a linker for immobilization onto a solid support, such as beads. This "baited" matrix is then incubated with a proteome, allowing the compound to bind to its target proteins. After a series of washes to remove non-specific binders, the captured proteins are eluted and identified using mass spectrometry. nih.gov
A key advantage of this method is its ability to directly identify the physical interaction between a small molecule and its protein targets within a complex biological milieu. nih.gov To enhance the reliability of this approach, competition experiments are often performed. In such experiments, the cell lysate is pre-incubated with an excess of the free, unmodified this compound before being exposed to the immobilized version. A reduction in the amount of a particular protein captured in the presence of the free compound provides strong evidence of a specific binding interaction.
| Hypothetical Target | Elution Profile (No Competition) | Elution Profile (With Competition) | Conclusion |
| Protein Kinase X | High | Low | Specific Target |
| Albumin | High | High | Non-specific Binder |
| Carbonic Anhydrase Y | Medium | Low | Potential Specific Target |
Label-Free Methods for Target Engagement
While affinity-based methods are highly effective, they require chemical modification of the compound, which can sometimes alter its binding properties. Label-free methods circumvent this issue by detecting the interaction between an unmodified compound and its target. rsc.orgdrugtargetreview.com
One prominent label-free technique is the Cellular Thermal Shift Assay (CETSA). This method is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in its thermal stability. nih.gov In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The soluble fraction of proteins at each temperature is then analyzed, often by Western blotting or mass spectrometry. An increase in the melting temperature of a specific protein in the presence of the compound indicates a direct binding interaction. nih.gov
Another label-free approach involves monitoring changes in protein conformation or stability upon ligand binding through techniques like surface plasmon resonance (SPR). drugtargetreview.com In an SPR experiment, a purified target protein is immobilized on a sensor chip, and a solution containing this compound is passed over the surface. The binding interaction is detected in real-time as a change in the refractive index at the sensor surface, providing kinetic data on the binding affinity. drugtargetreview.com
| Method | Principle | Information Gained | Hypothetical Application for this compound |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases protein thermal stability. nih.gov | Target engagement in intact cells. nih.gov | Identification of intracellular targets that are stabilized upon binding. |
| Surface Plasmon Resonance (SPR) | Ligand binding to an immobilized protein alters the refractive index. drugtargetreview.com | Real-time kinetics of binding (on- and off-rates), and affinity. drugtargetreview.com | Quantifying the binding affinity to a purified candidate target protein. |
Genetic and Functional Genomics Strategies
Genetic and functional genomics approaches offer an alternative means of identifying and validating drug targets by observing the phenotypic consequences of genetic perturbations. These methods can reveal genes that are essential for the activity of a compound without relying on a direct physical interaction for detection.
One such strategy involves the use of large-scale genetic screens, for example, using CRISPR-Cas9 technology. A library of cells, each with a specific gene knocked out, can be treated with this compound. Genes whose knockout confers resistance or hypersensitivity to the compound are strong candidates for being part of the target pathway. For instance, if knocking out a particular kinase results in cellular resistance to the compound, it suggests that the kinase is either the direct target or a critical downstream effector.
Another approach is the use of RNA interference (RNAi) to systematically silence the expression of individual genes. Similar to CRISPR screens, changes in cellular sensitivity to this compound upon gene silencing can point towards the involvement of that gene product in the compound's mechanism of action.
| Genetic Perturbation | Observed Phenotype with this compound | Inference |
| Knockout of Gene A | Increased cell viability (resistance) | Gene A product may be the target or essential for its activity. |
| Knockout of Gene B | Decreased cell viability (hypersensitivity) | Gene B product may be involved in a parallel resistance pathway. |
| Overexpression of Gene C | Increased cell viability (resistance) | Gene C may be a target that is overcome by higher expression levels. |
Omics-Based Target Discovery
Omics-based approaches provide a global view of the cellular changes that occur in response to treatment with a compound like this compound. nih.gov These methods, including proteomics, transcriptomics, and metabolomics, can offer unbiased insights into the compound's mechanism of action and potential targets. nih.gov
In a proteomics-based approach, the expression levels of thousands of proteins can be compared between untreated and compound-treated cells. Significant changes in the abundance or post-translational modification of specific proteins can highlight pathways affected by the compound. mdpi.com For example, a significant change in the phosphorylation status of a particular protein could suggest that this compound interacts with a kinase or phosphatase.
Transcriptomics, often performed using RNA sequencing, can reveal changes in gene expression patterns following compound treatment. This can help to identify downstream signaling pathways that are modulated by the compound's activity. nih.gov Metabolomics, the study of small molecule metabolites, can provide a functional readout of the cellular state and can reveal enzymatic pathways that are perturbed by the compound. mdpi.com Integrating these different omics datasets can provide a comprehensive picture of the cellular response to this compound and help to formulate hypotheses about its molecular target. mdpi.com
| Omics Approach | Data Generated | Potential Insights for this compound |
| Proteomics | Changes in protein expression and post-translational modifications. mdpi.com | Identification of proteins and pathways directly or indirectly affected. |
| Transcriptomics | Changes in mRNA expression levels. nih.gov | Elucidation of downstream signaling cascades and transcriptional responses. |
| Metabolomics | Changes in the levels of endogenous metabolites. mdpi.com | Identification of metabolic enzymes or pathways that are modulated. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-[3-(Cyclopropylmethoxy)phenyl]ethanone. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound are detailed in the table below. The acetyl protons (-COCH₃) are expected to appear as a singlet in the upfield region, while the aromatic protons will present as a complex multiplet system. The signals for the cyclopropylmethoxy group are characteristic, with the methylene (B1212753) protons adjacent to the ether oxygen appearing as a doublet, coupled to the methine proton of the cyclopropyl (B3062369) ring. The cyclopropyl methylene protons themselves will appear as distinct multiplets at very high field.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical range for substituted benzene (B151609) rings, with carbons attached to the oxygen and acetyl groups showing distinct shifts. The carbons of the cyclopropylmethoxy moiety will be found in the upfield region of the spectrum.
Interactive Data Table: Predicted NMR Data for this compound
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetyl (CH₃) | ~2.5 - 2.6 | Singlet |
| Aromatic (Ar-H) | ~7.1 - 7.6 | Multiplet |
| Methylene (-O-CH₂-) | ~3.9 - 4.0 | Doublet |
| Cyclopropyl Methine (-CH-) | ~1.2 - 1.4 | Multiplet |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~197 - 198 |
| Aromatic (C-O) | ~158 - 159 |
| Aromatic (C-C=O) | ~138 - 139 |
| Aromatic (C-H) | ~113 - 130 |
| Methylene (-O-CH₂-) | ~73 - 74 |
| Acetyl (CH₃) | ~26 - 27 |
| Cyclopropyl Methine (-CH-) | ~10 - 11 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound (molecular formula C₁₂H₁₄O₂), the exact mass is 190.0994 g/mol . chemsrc.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 190. The fragmentation of this molecule is expected to proceed through several key pathways characteristic of acetophenones and ethers. A primary fragmentation would be the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 175, or the loss of the entire acetyl group (•COCH₃) to yield a fragment at m/z 147. Cleavage of the ether bond is another expected pathway, which could lead to the formation of a cyclopropylmethyl cation at m/z 55 or a hydroxyphenyl ethanone (B97240) radical cation at m/z 135 following rearrangement.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula | Pathway |
| 190 | [M]⁺ | [C₁₂H₁₄O₂]⁺ | Molecular Ion |
| 175 | [M - CH₃]⁺ | [C₁₁H₁₁O₂]⁺ | Loss of methyl radical from acetyl group |
| 147 | [M - COCH₃]⁺ | [C₈H₉O]⁺ | Loss of acetyl radical |
| 135 | [M - C₄H₇]⁺ | [C₈H₇O₂]⁺ | Loss of cyclopropylmethyl radical |
| 121 | [C₇H₅O₂]⁺ | [C₈H₈O - CH₃]⁺ | Further fragmentation |
| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | Cyclopropylmethyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. mdpi.comnih.gov The spectra arise from the vibrations of molecular bonds, and specific bonds or groups have characteristic absorption or scattering frequencies. For this compound, key vibrational modes can be predicted based on its structure.
The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ketone group. The aromatic ring will give rise to several characteristic peaks, including C-H stretching and C=C stretching vibrations. The ether linkage (Ar-O-CH₂) will be identifiable by its characteristic C-O stretching bands. The cyclopropyl group also has specific C-H stretching and ring deformation (breathing) modes. nist.gov Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the aromatic ring and the symmetric vibrations of the cyclopropyl ring. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C=O (Ketone) | Stretch | 1680 - 1695 (Strong) | 1680 - 1695 (Medium) |
| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| Aromatic C=C | Stretch | 1580 - 1600, 1450 - 1500 (Medium) | 1580 - 1600 (Strong) |
| C-O (Ether) | Asymmetric Stretch | 1200 - 1275 (Strong) | 1200 - 1275 (Weak) |
| C-O (Ether) | Symmetric Stretch | 1000 - 1075 (Medium) | 1000 - 1075 (Medium) |
| Aliphatic C-H (CH₃) | Asymmetric/Symmetric Stretch | 2920 - 2980 (Medium) | 2920 - 2980 (Medium) |
| Aliphatic C-H (CH₂) | Asymmetric/Symmetric Stretch | 2850 - 2960 (Medium) | 2850 - 2960 (Medium) |
| Cyclopropyl C-H | Stretch | ~3080 (Medium) | ~3080 (Medium) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions and crystal packing.
A search of publicly available crystallographic databases did not yield an experimentally determined crystal structure for this compound. However, if single crystals of the compound were grown, X-ray diffraction analysis would reveal key structural features. For instance, it would confirm the planarity of the phenylacetophenone moiety and determine the conformation of the cyclopropylmethoxy side chain relative to the aromatic ring. Data from related structures, such as 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, show that the acetophenone (B1666503) unit is nearly planar and the alkoxy group is nearly coplanar with the attached benzene ring. nih.gov Similar analysis on this compound would provide invaluable insight into its solid-state conformation and packing motifs.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for the analysis of this compound. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this polarity. A C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be effective for separating the target compound from impurities. sielc.comsielc.com Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm). By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately quantified. Preparative HPLC can be employed for the purification of the compound to a high degree. nih.gov
Gas Chromatography (GC): GC, often coupled with a Mass Spectrometry (MS) detector (GC-MS), is another powerful tool for purity analysis, especially for identifying volatile impurities. nih.gov The compound would be vaporized and passed through a capillary column, with separation based on boiling point and interaction with the stationary phase. The resulting chromatogram indicates the number of components in the sample, and the mass spectrometer provides identification of these components.
Interactive Data Table: Example HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways for Enhanced Efficiency
The conventional synthesis of 1-[3-(Cyclopropylmethoxy)phenyl]ethanone typically involves a Williamson ether synthesis, reacting 3-hydroxyacetophenone with a cyclopropylmethyl halide (like (bromomethyl)cyclopropane) in the presence of a base. chemsrc.com While effective at a laboratory scale, this method may present challenges regarding yield, purity, and scalability for larger-scale production. Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.
Potential avenues for exploration include:
Microwave-Assisted Synthesis: The application of microwave irradiation could dramatically reduce reaction times and potentially increase yields, a technique that has been successfully applied to similar intramolecular acylations. beilstein-journals.org
Phase-Transfer Catalysis (PTC): Utilizing PTC could enhance the reaction rate between the aqueous and organic phases, potentially eliminating the need for anhydrous solvents and simplifying the work-up procedure.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher consistency, improved safety, and easier scalability compared to batch processes.
Novel Catalytic Systems: Investigating alternative catalysts, such as copper-based systems used in the synthesis of related phenoxyphenyl ethanones, could offer milder reaction conditions and improved yields. google.com
A comparative overview of the traditional method versus potential modern alternatives is presented below.
| Method | Typical Reagents/Conditions | Potential Advantages | Research Focus |
| Traditional Williamson Ether Synthesis | 3-Hydroxyacetophenone, (Bromomethyl)cyclopropane, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Well-established, reliable for small scale | - |
| Microwave-Assisted Synthesis | Same as traditional | Reduced reaction time, potential for higher yields | Optimization of power, temperature, and time parameters |
| Phase-Transfer Catalysis | Addition of a phase-transfer catalyst (e.g., TBAB) | Use of biphasic solvent systems, easier work-up, potentially milder conditions | Screening of various catalysts and solvent systems for optimal efficiency |
| Flow Chemistry | Reagents pumped through a heated reactor | Enhanced safety, scalability, reproducibility, and process control | Design of optimal reactor setup and optimization of flow rates and residence times |
Design and Synthesis of Next-Generation Analogues with Tuned Selectivity
The structure of this compound serves as a promising scaffold for the development of analogues with potentially enhanced biological activity and tuned selectivity for specific targets. A systematic structure-activity relationship (SAR) study is a critical future direction. This involves the strategic modification of different parts of the molecule.
Key areas for structural modification include:
The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions could modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity.
The Cyclopropylmethoxy Group: Altering the linker length (methoxy group) or the cycloalkyl group (e.g., to cyclobutyl or cyclopentyl) could probe the size and conformational requirements of a potential binding pocket.
| Analogue Class | Modification Strategy | Design Rationale | Example Synthetic Approach |
| Ring-Substituted Analogues | Electrophilic aromatic substitution on the phenyl ring. | To probe electronic and steric effects on target binding. | Nitration followed by reduction and further derivatization. |
| Ketone-Modified Analogues | Reaction of the ketone with hydroxylamine (B1172632) or other nucleophiles. | To alter polarity and hydrogen bonding potential. | Condensation reaction with hydroxylamine hydrochloride. wipo.int |
| Ether-Modified Analogues | Use of alternative cycloalkylmethyl halides in the initial synthesis. | To investigate the impact of the hydrophobic side chain on activity. | Williamson ether synthesis with alternative alkylating agents. |
The synthesis and evaluation of such derivatives, drawing inspiration from methodologies used for compounds like 1-phenyl-2-(phenylamino)ethanone, would provide valuable insights for developing potent and selective agents. nih.govmdpi.com
Deepening Mechanistic Understanding through Advanced Biophysical Techniques
A significant unexplored avenue is the elucidation of the molecular mechanism of action of this compound and its future analogues. Assuming a specific biological target is identified, a suite of advanced biophysical techniques could be employed to understand the compound-target interactions at a molecular level.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution, three-dimensional structures of the compound bound to its target protein. This information is invaluable for understanding the precise binding mode and for guiding further structure-based drug design.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR methods like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify direct binding of the compound to a target and map the parts of the molecule that are in close contact with the protein.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques are essential for quantifying the binding affinity (K_D) and thermodynamics (enthalpy and entropy) of the interaction, providing a complete picture of the binding kinetics and driving forces.
Computational Docking and Molecular Dynamics (MD) Simulations: In conjunction with experimental data, these computational methods can predict binding poses and simulate the dynamic behavior of the compound-target complex over time, offering insights into the stability of the interaction.
Application in Emerging Therapeutic Areas Beyond Current Focus
The therapeutic potential of this compound is currently undefined. The phenyl ethanone (B97240) scaffold and related structures, such as indanones, are present in compounds with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antibacterial properties. beilstein-journals.org This suggests that this compound could serve as a foundational structure for developing novel therapeutic agents.
Future research should involve broad biological screening to identify potential activities. Promising areas for investigation include:
Oncology: Screening against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects.
Infectious Diseases: Evaluating activity against various bacterial, fungal, and viral pathogens. The search for inhibitors of targets like MCR-1 in antibiotic-resistant bacteria has driven the synthesis of novel ethanone derivatives. nih.gov
Inflammatory Disorders: Assessing the compound's ability to modulate inflammatory pathways in relevant cellular assays.
Neurodegenerative Diseases: Investigating potential neuroprotective effects or modulation of targets relevant to conditions like Alzheimer's or Parkinson's disease.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. nih.govnih.gov These computational tools can be applied across the entire development pipeline.
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on data from synthesized analogues to build QSAR models that predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates. slideshare.net
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for desired properties like high potency, selectivity, and favorable pharmacokinetic profiles. nih.gov
Predictive Modeling for ADMET Properties: AI can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design phase, reducing the likelihood of late-stage failures.
Synthesis Planning: Retrosynthesis AI algorithms can propose novel and efficient synthetic routes for target analogues, potentially identifying pathways that are not immediately obvious to human chemists.
| AI/ML Application | Objective | Methodology | Expected Outcome |
| Hit-to-Lead Optimization | To predict the activity of virtual analogues. | QSAR, Deep Neural Networks (DNNs). blogspot.com | Prioritized list of compounds for synthesis, reducing wasted effort. |
| De Novo Design | To create novel, optimized molecular structures. | Generative Adversarial Networks (GANs), Reinforcement Learning. ulster.ac.uk | Diverse set of novel analogues with predicted high activity and good properties. |
| Property Prediction | To forecast pharmacokinetic and safety profiles. | Graph Neural Networks, Support Vector Machines (SVM). | Early identification of candidates with poor drug-like properties. |
| Synthetic Route Optimization | To identify efficient and novel synthetic pathways. | Retrosynthesis prediction algorithms. | Time and cost savings in the chemical synthesis of target compounds. |
By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable scaffold for innovation in medicinal chemistry and materials science.
Q & A
Basic: What are the standard synthetic routes for preparing 1-[3-(Cyclopropylmethoxy)phenyl]ethanone?
The synthesis typically involves Friedel-Crafts acylation , where cyclopropylmethoxybenzene reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key steps include:
- Substrate preparation : Introduce the cyclopropylmethoxy group via nucleophilic substitution or Mitsunobu reaction on 3-hydroxyphenylacetone.
- Acylation : Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of aromatic substrate to acylating agent) to avoid over-acylation.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Validate purity via HPLC or GC-MS.
Basic: How is the compound characterized structurally, and what spectroscopic techniques are essential?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm; carbonyl carbon at ~205 ppm) .
- X-ray crystallography : Resolves crystal packing and confirms bond angles/lengths (e.g., dihedral angle between phenyl and cyclopropane rings) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragments.
Basic: What are common reactivity patterns of this compound in organic synthesis?
- Nucleophilic substitution : The ketone group undergoes Grignard or organozinc reactions to form secondary alcohols.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the ketone to a methylene group.
- Oxidation : Under strong conditions (e.g., KMnO₄), the cyclopropane ring may cleave .
Advanced: How can regioselectivity challenges in Friedel-Crafts acylation be addressed for this substrate?
The electron-donating cyclopropylmethoxy group directs acylation to the para position. To enhance meta selectivity:
- Modify reaction conditions : Use bulky catalysts (e.g., FeCl₃) or low temperatures (−20°C) to slow reaction kinetics .
- Protecting groups : Temporarily block the para position with a removable group (e.g., trimethylsilyl).
Advanced: How to resolve contradictions between spectroscopic data and computational predictions for this compound?
- Validate computational models : Compare DFT-optimized structures (e.g., B3LYP/6-311+G(d,p)) with experimental X-ray data .
- Re-examine experimental parameters : Ensure NMR solvent effects (e.g., CDCl₃ vs. DMSO-d₆) are accounted for.
- Use hybrid methods : Combine IR spectroscopy and molecular dynamics simulations to analyze vibrational modes .
Advanced: What strategies optimize multi-step synthesis of derivatives for biological screening?
- Parallel synthesis : Use microwave-assisted reactions to rapidly generate analogs (e.g., substituent variations on the phenyl ring).
- Click chemistry : Introduce triazole or amide linkages via CuAAC or EDC/NHS coupling .
- Biological assays : Prioritize derivatives with logP < 3.5 (calculated via QSPR models) for improved bioavailability .
Advanced: How to design stability studies for this compound under physiological conditions?
- pH stability : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS.
- Oxidative stress : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways.
- Light sensitivity : Conduct UV-vis spectroscopy under varying light intensities .
Advanced: What computational tools predict the compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
